3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Overview
Description
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.29 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide typically involves the reaction of 3-methyl-1,2,3,4-tetrahydroquinoline with sulfonamide reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the sulfonation process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions are often quinoline derivatives with varying functional groups, depending on the specific reaction conditions .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens .
Comparison with Similar Compounds
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: A parent compound with a similar structure but lacking the sulfonamide group.
8-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group at the 8-position but without the sulfonamide group.
3-Methylquinoline: A related compound with a methyl group at the 3-position but without the tetrahydro structure and sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJPSTJAUUZEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230623 | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-54-0 | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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